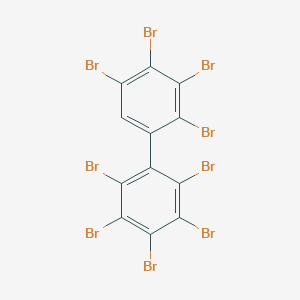

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl

Descripción

BenchChem offers high-quality 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLERKXRXNDBTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219340 | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-62-2 | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST225JYX2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacophore of Persistence: A Technical Guide to Nonabromobiphenyls

Topic: Historical Applications & Technical Analysis of Nonabromobiphenyl Compounds Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

While historically utilized as high-efficacy flame retardants in the electronics and automotive sectors, Nonabromobiphenyls (NonBBs) now serve a distinct, critical role in the scientific community: they are the reference standards for lipophilic persistence .

For drug development professionals, NonBBs represent the ultimate "anti-drug"—a case study in metabolic resistance and bioavailability failure. Understanding the physicochemical properties that made NonBBs industrially successful (thermal stability, radical scavenging) explains their toxicological liability (bioaccumulation, half-lives measured in years). This guide analyzes the historical utility of NonBBs, their mechanism of action, and the rigorous analytical protocols required to detect them in biological matrices today.

Chemical Identity & The "Octa" Mixture

Nonabromobiphenyl is not a single entity but exists primarily as three congeners within the polybrominated biphenyl (PBB) family. Historically, it was rarely used in isolation. Instead, it was the dominant component of the commercial Octabromobiphenyl (OBB) mixture.

Key Congeners:

-

PBB-207: 2,2',3,3',4,4',5,6,6'-nonabromobiphenyl[1][2][3][4]

-

PBB-208: 2,2',3,3',4,5,5',6,6'-nonabromobiphenyl[5]

Table 1: Physicochemical Profile of Nonabromobiphenyl

| Parameter | Value / Characteristic | Relevance to Research |

|---|---|---|

| Molecular Formula | C₁₂HBr₉ | High halogen density drives lipophilicity. |

| Molecular Weight | ~863.3 Da | Exceeds "Rule of 5" limits; poor oral bioavailability but high retention. |

| Log K_ow | > 8.0 (Estimated) | Extreme hydrophobicity; partitions almost exclusively into lipid tissues. |

| Vapor Pressure | < 1 x 10⁻⁷ mmHg | Low volatility; primarily transported via particulate matter (dust). |

| Commercial Source | Bromkal 80-9D, Octabromobiphenyl | Comprised 47–60% of commercial "Octa" mixtures.[6][7] |

Critical Distinction: Do not conflate NonBB with PBB-153 (Hexabromobiphenyl) , the primary congener in the FireMaster BP-6 mixture responsible for the 1973 Michigan agricultural disaster. NonBBs are heavier, less volatile, and historically used in business machine plastics (ABS), not livestock feed additives.

Historical Application: The Radical Scavenging Mechanism

Before their phase-out under the Stockholm Convention, NonBBs were engineered for Acrylonitrile Butadiene Styrene (ABS) thermoplastics. Their efficacy relied on the Gas-Phase Radical Scavenging mechanism.

Mechanism of Action

Unlike cooling agents (e.g., Al(OH)₃), NonBBs act chemically.[8] Upon thermal decomposition, the weak C-Br bonds break, releasing bromine radicals (

Key Reaction:

Figure 1: The gas-phase radical scavenging cycle where NonBB interrupts polymer combustion.

Modern Research Application: Toxicology & Metabolism

For the modern drug developer, NonBBs serve as a negative control for metabolic stability . They illustrate the consequences of extreme halogenation:

-

Metabolic Blockade: The nine bromine atoms create a steric shield around the biphenyl core, preventing CYP450 enzymes from accessing carbon sites for hydroxylation.

-

Bioaccumulation: Lacking a pathway for polar conjugation (Phase II metabolism), the molecule remains lipophilic and is sequestered in adipose tissue.

-

Receptor Interaction: While less potent than coplanar PCBs/PBBs due to ortho-substitution (preventing planarity), NonBBs can still activate the Aryl Hydrocarbon Receptor (AhR) , leading to thyroid hormone disruption and hepatic enzyme induction.

Research Protocol: When assessing a new drug candidate's lipophilicity, researchers may use PBB data to model "worst-case" retention scenarios. If a candidate drug shares the LogP > 6 and halogen-dense profile of NonBB, it triggers a red flag for potential phospholipidosis or indefinite tissue retention.

Analytical Protocol: Determination in Biological Matrices

This protocol provides a self-validating system for the extraction and quantification of NonBB congeners (PBB-206, 207, 208) from biological tissue (e.g., adipose or serum).

Methodology: Isotope Dilution High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS).

Step-by-Step Workflow

-

Sample Preparation & Fortification (The Internal Standard):

-

Homogenize 5g of tissue.

-

Crucial Step: Spike with

-labeled PBB-209 (Decabromobiphenyl) prior to extraction. This acts as the internal standard (surrogate) to correct for loss during the harsh cleanup steps. Without this pre-extraction spike, recovery data is invalid.

-

-

Soxhlet Extraction:

-

Solvent: Toluene or Hexane:Dichloromethane (1:1).

-

Duration: 16–24 hours. Toluene is preferred for NonBB due to its higher solubility for high-molecular-weight halogenated compounds.

-

-

Multi-Step Cleanup (Removal of Lipids):

-

Acid Silica: Pass extract through a column of silica gel impregnated with 44% conc. sulfuric acid. This oxidizes and removes lipids/biogenic material, leaving the chemically inert NonBBs intact.

-

Florisil Column: Fractionate to separate NonBBs from polar interferences. Elute NonBBs with non-polar solvent (Hexane).

-

-

Instrumental Analysis (GC-MS):

-

Column: 15m DB-5HT (High Temperature). Note: Standard 30m columns may retain NonBBs too long, causing thermal degradation.

-

Ionization: Electron Capture Negative Ionization (ECNI) is preferred over Electron Impact (EI) for sensitivity. ECNI selectively detects the bromine ions.

-

Monitoring: Monitor the molecular ion cluster

and the

-

Table 2: Mass Spectrometry Monitoring Parameters (ECNI)

| Analyte | Target Ion (m/z) | Qualifier Ion (m/z) | Retention Time Window |

|---|---|---|---|

| PBB-206 | 863.3 | 703.5 | Late-eluting |

| PBB-207 | 863.3 | 703.5 | Late-eluting |

|

Figure 2: Validated workflow for trace analysis of NonBB in biological matrices.

Regulatory Status & References

Nonabromobiphenyls are classified as Persistent Organic Pollutants (POPs) .

-

Stockholm Convention: Listed under Annex A (Elimination) as part of the "Hexabromobiphenyl" listing (which often covers wider commercial mixtures) or "Polybrominated Biphenyls."

-

RoHS Directive (EU): Banned in electronics.

References:

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[9] Toxicological Profile for Polybrominated Biphenyls (PBBs).[4][9] U.S. Department of Health and Human Services. [Link]

-

U.S. Environmental Protection Agency (EPA). (2024). Technical Fact Sheet – Polybrominated Biphenyls (PBBs).[Link]

-

World Health Organization (WHO). (1994). Environmental Health Criteria 152: Polybrominated Biphenyls. International Programme on Chemical Safety. [Link]

-

European Chemicals Agency (ECHA). (2025). Substance Information: Nonabromobiphenyl.[2][3][4][Link]

Sources

- 1. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 2. 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl | C12HBr9 | CID 154397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. 2,2',3,3',4,4',5,6,6'-Nonabromobiphenyl | C12HBr9 | CID 34004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Brominated flame retardant - Wikipedia [en.wikipedia.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Note: High-Sensitivity Analysis of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl (PBB-206) in Environmental and Biological Matrices

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl (PBB-206), a persistent and toxic polybrominated biphenyl (PBB) congener. PBBs are legacy flame retardants that persist in the environment and bioaccumulate in living organisms, posing significant health risks.[1][2] The U.S. Department of Health and Human Services has stated that PBBs are reasonably anticipated to be human carcinogens, and the International Agency for Research on Cancer (IARC) classifies them as "probably carcinogenic to humans."[2][3] Accurate and sensitive detection of specific congeners like PBB-206 is critical for risk assessment and regulatory compliance. This guide details a robust analytical workflow, from sample preparation to instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), designed for researchers and drug development professionals. It emphasizes the use of certified reference materials to ensure data integrity and traceability.

Introduction to PBB-206 Analysis

Polybrominated biphenyls (PBBs) are a class of 209 distinct chemical compounds, or congeners, that were used as flame retardants in plastics, textiles, and electronic equipment.[2][4] Their production was banned in the United States in 1976 following a major contamination incident in Michigan.[2] Despite the ban, their chemical stability leads to long-term persistence in the environment, particularly in soil and sediment, and they accumulate in the fatty tissues of organisms.[1][2]

PBB-206 (CAS RN: 69278-62-2) is a nonabrominated congener that requires highly sensitive and specific analytical methods for detection at trace levels.[5] The primary challenges in its analysis include its low volatility, potential for thermal degradation during analysis, and the complexity of sample matrices.[1] This application note presents a validated methodology leveraging isotope dilution and GC-MS/MS to overcome these challenges and achieve reliable quantification.

Analytical Standards and Reagents

The foundation of accurate quantification is the use of high-purity, certified reference materials (CRMs). CRMs provide traceability and allow for the validation of analytical methods.[6][7][8] For PBB-206 analysis, a suite of standards is required for calibration, internal standardization, and quality control.

Causality: Isotope-dilution mass spectrometry is the gold standard for quantifying persistent organic pollutants (POPs). It involves spiking the sample with a known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-PBB-206) at the beginning of the sample preparation process. This internal standard behaves almost identically to the native analyte throughout extraction, cleanup, and injection, effectively correcting for any analyte loss during these steps and mitigating matrix effects during ionization. This ensures the highest degree of accuracy and precision.[9]

Table 1: Required Certified Reference Materials (CRMs)

| Standard Type | Compound Name | CAS RN | Purity | Supplier Example | Purpose |

| Calibration Standard | 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl (PBB-206) | 69278-62-2 | >98% | AccuStandard, LGC Standards | Preparation of calibration curve |

| Internal Standard | ¹³C₁₂-2,2',3,3',4,4',5,5',6-Nonabromobiphenyl | N/A | >98% | Wellington Laboratories | Isotope dilution quantification |

| Surrogate Standard | Decachlorobiphenyl (PCB-209) | 2051-24-3 | >98% | Cambridge Isotope Laboratories | Monitor extraction efficiency |

| Quality Control | NIST Standard Reference Material (SRM) 1958 | N/A | Certified | NIST | Method validation, accuracy check |

Note: This table is for illustrative purposes. Always use standards with a valid Certificate of Analysis (CoA) from an accredited supplier.[10]

Reagents: All solvents (e.g., hexane, dichloromethane, toluene) must be of high purity, pesticide-residue grade or equivalent, to minimize background interference.[9] Reagents like anhydrous sodium sulfate, sulfuric acid, and Florisil® for cleanup should be pre-cleaned by baking or solvent rinsing.

Sample Preparation and Extraction Workflow

The goal of sample preparation is to efficiently extract PBB-206 from the matrix while removing interfering co-extractives like lipids, which can compromise chromatographic performance and instrument sensitivity. The choice of method depends on the matrix.

Causality: Biological samples (serum, tissue) and environmental solids (soil, sediment) have vastly different compositions. Biological matrices are rich in lipids and proteins, requiring aggressive extraction and cleanup. A liquid-liquid extraction followed by an acid-silica cleanup is effective for breaking emulsions and removing lipids.[9] Environmental solids require a powerful extraction technique like Soxhlet or Pressurized Solvent Extraction (PSE) to overcome the strong analyte-matrix binding.[11][12] A Florisil® column is then used to remove polar interferences.

Sources

- 1. agilent.com [agilent.com]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 5. accustandard.com [accustandard.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bam.de [bam.de]

- 9. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PBB 206 [neochema.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Application Note: High-Recovery Solid-Phase Extraction of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl (BB-206) from Water Samples

Introduction: The Challenge of Monitoring BB-206

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl, also known as PBB-206, is a highly brominated congener of the polybrominated biphenyls (PBBs) class of compounds.[1][2] PBBs were historically used as additive flame retardants in plastics and electronic devices.[3] Due to their chemical stability, they are highly persistent in the environment, bioaccumulate in fatty tissues, and are resistant to degradation.[3] The U.S. Department of Health and Human Services anticipates that PBBs are human carcinogens, making their detection in environmental matrices like water a critical public health and environmental safety concern.[3]

Water samples, however, present a significant analytical challenge. BB-206 is typically present at ultra-trace concentrations (ng/L or pg/L) and is extremely hydrophobic (non-polar), while the water matrix is highly polar.[3] This necessitates a robust sample preparation method that can effectively isolate BB-206 from the aqueous matrix, remove interfering substances, and concentrate it to levels detectable by modern analytical instrumentation.

Solid-Phase Extraction (SPE) is an ideal technique for this purpose, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation.[4] This application note provides a detailed protocol for the efficient extraction of BB-206 from water samples using reversed-phase SPE, grounded in the fundamental principles of analyte-sorbent interaction.

Principle of the Method: Reversed-Phase SPE

The extraction of the highly non-polar BB-206 from a polar water matrix is perfectly suited for a reversed-phase (RP) SPE mechanism.[5][6] This method operates on the principle of "like attracts like."

-

Sorbent: A non-polar stationary phase (the sorbent) is used. This typically consists of silica particles chemically bonded with long hydrocarbon chains (e.g., C18) or a polymeric material like polystyrene-divinylbenzene (PS-DVB).[7][8] These materials create a hydrophobic surface.

-

Retention: When the aqueous sample is passed through the SPE cartridge, the hydrophobic BB-206 molecules are attracted to and retained by the non-polar sorbent via van der Waals forces.[7][9]

-

Wash: Polar, water-soluble impurities and salts have little affinity for the sorbent and pass through the cartridge to waste.

-

Elution: Finally, a non-polar organic solvent is used to disrupt the hydrophobic interactions between BB-206 and the sorbent, eluting the analyte for collection and subsequent analysis.[5]

This "bind-and-elute" strategy allows for the selective isolation and concentration of BB-206.[6]

Materials and Reagents

-

SPE Cartridges: Reversed-phase cartridges, such as C18-bonded silica (e.g., 500 mg/6 mL) or Polystyrene-divinylbenzene (PS-DVB) copolymer (e.g., 200 mg/6 mL). Polymeric sorbents often provide higher capacity and retention for very hydrophobic compounds.[5][7]

-

Solvents (HPLC or pesticide residue grade):

-

Methanol (for conditioning)

-

Dichloromethane (for elution)

-

Hexane or Isooctane (for solvent exchange and final analysis)[10]

-

-

Reagent Water: Deionized water, HPLC grade or equivalent, free of organic contaminants.

-

Standards:

-

Certified reference standard of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl (BB-206).

-

(Optional but Recommended) Labeled internal standard (e.g., ¹³C₁₂-BB-206) for recovery correction.

-

-

Equipment:

Detailed Extraction Protocol

This protocol is designed for a 1-liter water sample. Adjustments to sorbent mass and solvent volumes may be necessary for different sample volumes.

Step 1: Sample Pre-treatment

-

Filtration: To prevent clogging of the SPE cartridge, filter the water sample through a glass fiber filter (1 µm). This removes suspended particulate matter.

-

Internal Standard Spiking (Recommended): For the highest quantitative accuracy, spike the water sample with a known amount of a labeled internal standard (e.g., ¹³C₁₂-BB-206). This allows for the correction of any analyte loss during the extraction and concentration process, creating a self-validating system.[12]

Step 2: SPE Cartridge Preparation

-

Conditioning (Sorbent Activation): Pass 5-10 mL of Dichloromethane through the cartridge to clean the sorbent, followed by 5-10 mL of Methanol. This step solvates the non-polar functional groups of the sorbent, activating them for analyte retention.[7] Do not allow the sorbent to go dry from this point until after sample loading.

-

Equilibration: Pass 10-15 mL of reagent water through the cartridge. This removes the methanol and prepares the sorbent surface for the aqueous sample. Ensure a small amount of water remains on top of the sorbent bed.

Step 3: Sample Extraction

-

Sample Loading: Attach the sample reservoir to the cartridge and pass the entire 1 L water sample through the SPE cartridge at a slow and steady flow rate of approximately 5-10 mL/min.

-

Causality Insight: A slow flow rate is critical. It maximizes the contact time between the BB-206 analyte and the sorbent, ensuring efficient partitioning from the water phase onto the stationary phase, leading to higher recovery.

-

-

Interference Wash: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any remaining polar interferences.

-

Drying: Dry the sorbent bed completely by applying a vacuum or passing nitrogen through the cartridge for 15-20 minutes.

-

Causality Insight: This is arguably the most critical step for highly non-polar analytes. Residual water will prevent the non-polar elution solvent from efficiently penetrating the sorbent pores, leading to drastically reduced recovery.

-

Step 4: Analyte Elution and Concentration

-

Elution: Place a clean collection tube inside the manifold. Elute the retained BB-206 from the cartridge by passing 10 mL of Dichloromethane through the sorbent. Use gravity or a very slow vacuum to allow for full interaction.

-

Concentration: Concentrate the collected eluate to approximately 1 mL using a gentle stream of nitrogen in a warm water bath (~35-40°C).

-

Solvent Exchange: Add 1-2 mL of Isooctane or Hexane and continue to concentrate down to a final volume of 0.5-1.0 mL. This exchanges the solvent to one that is more compatible with GC analysis.[11] The final extract is now ready for instrumental analysis.

Experimental Workflow Diagram

The following diagram illustrates the complete solid-phase extraction process.

Caption: Workflow for the SPE of BB-206 from water samples.

Expected Performance & Troubleshooting

The performance of this method will depend on the specific sorbent and instrumentation used. However, well-executed protocols for similar PBBs and PBDEs demonstrate that high recoveries are achievable.[12]

| Parameter | Typical Value | Notes |

| Sorbent Type | C18 or PS-DVB | Polymeric sorbents may offer higher recovery for BB-206. |

| Sample Volume | 1 L | Can be adjusted based on expected concentration. |

| Elution Solvent | Dichloromethane | Hexane or Acetone/Hexane mixtures can also be effective. |

| Typical Recovery | 75 - 105% | Dependent on meticulous execution, especially the drying step. |

| Limit of Detection (LOD) | 0.1 - 10 ng/L | Highly dependent on the sensitivity of the GC-MS system. |

Troubleshooting Guide:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | 1. Incomplete sorbent drying.2. Sample loading flow rate too high.3. Inappropriate elution solvent. | 1. Increase drying time; ensure no water remains.2. Reduce flow rate to <10 mL/min.3. Try a stronger non-polar solvent or a mixture. |

| High Variability (RSD) | 1. Inconsistent flow rates.2. Sorbent bed channeling. | 1. Use a vacuum manifold with flow control.2. Ensure cartridge is packed well; do not disturb the bed. |

| Analyte Breakthrough | 1. Sorbent capacity exceeded.2. Incompatible sample pH. | 1. Use a larger sorbent mass or split the sample.2. For PBBs, pH is less critical, but ensure sample is near neutral. |

Conclusion

This application note details a robust and reliable protocol for the solid-phase extraction of the persistent organic pollutant 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl from water samples. By leveraging the principles of reversed-phase chromatography, this method provides the high recovery and sample cleanup necessary for sensitive and accurate quantification by GC-MS or other chromatographic techniques. The keys to success are the proper selection of a non-polar sorbent, meticulous attention to the sorbent drying step, and controlled flow rates during sample loading. This protocol serves as a foundational method that can be adapted and validated for routine environmental monitoring and research applications.

References

-

A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (2022-10-05). National Center for Biotechnology Information. [Link]

-

Technical Fact Sheet – Polybrominated Biphenyls (PBBs). US EPA. [Link]

-

Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

-

Solid-Phase Extraction - Chemistry LibreTexts. (2023-08-29). Chemistry LibreTexts. [Link]

-

Solid-phase extraction - Wikipedia. Wikipedia. [Link]

-

2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL - Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

-

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl | C12HBr9 - PubChem. National Center for Biotechnology Information. [Link]

-

Sample Preparation – Manual Solid Phase Extraction - SCION Instruments. SCION Instruments. [Link]

-

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. Agency for Toxic Substances and Disease Registry. [Link]

-

-

Development of a Solid-Phase Extraction Method Based on Biocompatible Starch Polyurethane Polymers for GC-MS Analysis of Polybrominated Diphenyl Ethers in Ambient Water Samples - PMC. (2022-05-19). National Center for Biotechnology Information. [Link]

-

Semiautomated High-Throughput Extraction and Cleanup Method for the Measurement of Polybrominated Diphenyl Ethers, Polybrominated Biphenyls, and Polychlorinated Biphenyls in Human Serum. (2004-04-01). Penn State Research Database. [Link]

-

Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. US EPA. [Link]

-

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl - ESSLAB. ESSLAB. [Link]

Sources

- 1. 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl | C12HBr9 | CID 154397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2′,3,3′,4,4′,5,5′,6-Nonabromobiphenyl | CAS 69278-62-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Solid-phase extraction - Wikipedia [en.wikipedia.org]

- 9. Solid Phase Extraction Explained [scioninstruments.com]

- 10. esslabshop.com [esslabshop.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. pure.psu.edu [pure.psu.edu]

Application Note: High-Sensitivity Quantification of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl (BB-209) in Environmental Matrices

Introduction: The Analytical Challenge of a Persistent Pollutant

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl (BB-209) is a specific congener of the polybrominated biphenyl (PBB) class of compounds. PBBs were widely used as additive flame retardants in a variety of consumer and industrial products, including plastics, electronics, and textiles, to inhibit the spread of fire. Despite their manufacturing being banned in the United States since 1976 due to significant environmental and health concerns, their chemical stability and resistance to degradation have led to their persistence in the environment. BB-209, being a highly brominated congener, is particularly resistant to environmental breakdown, has a high potential for bioaccumulation in fatty tissues, and is classified as a persistent organic pollutant (POP).

The structural similarity of PBBs to polychlorinated biphenyls (PCBs) and their potential for neurodevelopmental toxicity and endocrine disruption underscore the importance of monitoring their levels in environmental compartments such as soil, sediment, and biota. However, the quantification of BB-209 presents several analytical challenges:

-

Trace-Level Concentrations: Environmental concentrations are often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, requiring highly sensitive analytical instrumentation.

-

Complex Matrices: Environmental samples contain a multitude of co-extracted organic compounds that can interfere with the analysis, necessitating rigorous sample cleanup procedures.

-

Thermal Lability: Highly brominated compounds can be susceptible to thermal degradation in the hot gas chromatograph (GC) injector and column, leading to inaccurate quantification.

-

Ionization and Fragmentation: In conventional electron ionization mass spectrometry (EI-MS), the molecular ion of highly brominated congeners is often of low abundance, making it a poor choice for quantification.

This application note presents a robust and validated protocol for the quantification of BB-209 in soil and sediment samples using isotope dilution gas chromatography-tandem mass spectrometry (GC-MS/MS). The methodology described herein provides the necessary selectivity and sensitivity for accurate, trace-level analysis, addressing the key challenges associated with this persistent environmental contaminant.

Methodology Overview: A Validated Workflow

The analytical workflow is designed as a self-validating system, incorporating an isotopically labeled internal standard at the outset to ensure accuracy and precision throughout the process. The core stages include sample preparation (extraction and cleanup) followed by instrumental analysis.

Caption: High-level workflow for BB-209 analysis.

Detailed Experimental Protocols

Part 1: Sample Preparation

Accurate quantification begins with meticulous sample preparation. The choice between Pressurized Liquid Extraction (PLE) and traditional Soxhlet extraction depends on available instrumentation and desired sample throughput. PLE offers significant advantages in reduced solvent consumption and extraction time.

1.1. Sample Pre-treatment (Soil & Sediment)

-

Air-dry the sample at ambient temperature or in an oven at <40°C until a constant weight is achieved.

-

Gently disaggregate the dried sample using a mortar and pestle.

-

Sieve the sample through a 2 mm stainless steel sieve to remove large debris and stones. The fraction passing through the sieve is retained for analysis.

-

For improved homogeneity, a sub-sample can be further pulverized to <150 µm using a planetary mill or similar grinding apparatus.

-

Determine the moisture content on a separate aliquot of the pre-treated sample by drying at 105°C to a constant weight. All final results will be reported on a dry weight (dw) basis.

1.2. Extraction: Pressurized Liquid Extraction (PLE)

-

Weigh 10 g of the homogenized, dried sample and mix thoroughly with an equal amount of diatomaceous earth.

-

Transfer the mixture to a stainless steel PLE cell.

-

Fortify the sample by adding a known amount (e.g., 5 ng) of ¹³C-labeled PCB-209 internal standard solution directly onto the top of the sample in the cell. The use of a stable isotope-labeled internal standard is crucial as it corrects for variations in extraction efficiency and matrix effects during analysis.

-

Extract the sample using the following optimized PLE conditions:

-

Solvent: 1:1 (v/v) Hexane:Dichloromethane

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static Cycles: 2

-

Static Time: 10 minutes per cycle

-

Flush Volume: 60% of cell volume

-

Purge Time: 120 seconds

-

-

Collect the extract in a pre-cleaned glass vial.

1.3. Extraction: Soxhlet Extraction

-

Weigh 10 g of the homogenized, dried sample and mix with an equal amount of anhydrous sodium sulfate.

-

Place the mixture into a cellulose extraction thimble.

-

Add the ¹³C-labeled PCB-209 internal standard solution directly onto the sample in the thimble.

-

Place the thimble into a Soxhlet extractor.

-

Extract with 250 mL of 1:1 (v/v) Hexane:Dichloromethane for 16-24 hours at a rate of 4-6 cycles per hour.

-

Allow the extract to cool to room temperature.

1.4. Extract Cleanup

Interferences from co-extracted organic matter can significantly impact the accuracy of the MS analysis. A multi-layer silica gel column cleanup is a proven and effective method for removing these matrix components.

-

Prepare a multi-layer chromatography column (1 cm I.D.) by slurry packing in hexane, from bottom to top:

-

1 g activated silica gel

-

4 g basic silica gel (10% w/w 1M NaOH)

-

1 g activated silica gel

-

8 g acid silica gel (30% w/w H₂SO₄)

-

2 g anhydrous sodium sulfate

-

-

Concentrate the raw extract from either PLE or Soxhlet to approximately 2 mL using a rotary evaporator.

-

Load the concentrated extract onto the column.

-

Elute the column with 50 mL of hexane followed by 50 mL of 1:1 (v/v) hexane:dichloromethane.

-

Collect the entire eluate. This fraction will contain BB-209.

-

Concentrate the cleaned extract to a final volume of 1.0 mL under a gentle stream of high-purity nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS/MS analysis.

Part 2: Instrumental Analysis

Analysis is performed by Gas Chromatography coupled to a Tandem Quadrupole Mass Spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity, which is essential for differentiating the target analyte from matrix interferences.

2.1. GC-MS/MS System and Conditions

-

Instrument: A triple quadrupole GC-MS/MS system.

-

Injection: 1 µL, Pulsed Splitless mode at 325°C.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

GC Column: 15 m x 0.25 mm I.D., 0.1 µm film thickness (e.g., DB-1HT or equivalent).

-

Oven Program: 90°C (hold 1 min), ramp at 20°C/min to 340°C, hold for 5 minutes.

-

Transfer Line: 310°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 300°C.

-

MS Mode: Multiple Reaction Monitoring (MRM).

Caption: Key components of the GC-MS/MS system.

2.2. MRM Transitions

The selection of specific precursor and product ion transitions is critical for method selectivity. For highly brominated compounds, the molecular ion cluster is often weak. Fragmentation typically involves the loss of Br or Br₂. The following transitions are proposed for BB-209 and its internal standard. Note: These transitions should be optimized on the specific instrument being used to maximize signal intensity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Typical) | Purpose |

| BB-209 | 797.3 ([M-Br₂]⁺) | 637.4 ([M-Br₄]⁺) | 35 | Quantifier |

| BB-209 | 797.3 ([M-Br₂]⁺) | 479.6 ([M-Br₆]⁺) | 45 | Qualifier |

| ¹³C₁₂-PCB-209 | 510.6 ([M]⁺) | 438.6 ([M-Cl₂]⁺) | 40 | Internal Standard |

Justification for MRM Selection:

-

BB-209: The precursor ion is based on the more stable fragment resulting from the loss of two bromine atoms ([M-Br₂]⁺). The product ions represent further sequential losses of bromine, providing high specificity.

-

¹³C₁₂-PCB-209 (Internal Standard): As a perchlorinated biphenyl, its molecular ion is more stable and is selected as the precursor. The product ion corresponds to the loss of two chlorine atoms.

Data Analysis and Quality Control

Quantification

Quantification is performed using an isotope dilution calibration curve. A series of calibration standards containing known concentrations of native BB-209 and a constant concentration of the ¹³C₁₂-PCB-209 internal standard are prepared and analyzed. A calibration curve is generated by plotting the response ratio (peak area of native BB-209 / peak area of ¹³C₁₂-PCB-209) against the concentration ratio. The concentration of BB-209 in the environmental samples is then calculated from this curve.

Method Performance and Quality Control

To ensure the trustworthiness of the data, a rigorous quality control (QC) protocol must be followed.

| Parameter | Acceptance Criteria | Frequency | Rationale |

| Method Blank | Below Limit of Quantification (LOQ) | 1 per batch of 20 samples | Monitors for laboratory contamination. |

| Laboratory Control Sample (LCS) | 70-130% Recovery | 1 per batch of 20 samples | Assesses method accuracy on a clean matrix. |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | 70-130% Recovery, <20% RPD | 1 per batch of 20 samples | Evaluates matrix-specific accuracy and precision. |

| Certified Reference Material (CRM) | Within certified range | As available / periodically | Validates overall method accuracy against a known standard. |

| Internal Standard Recovery | 50-150% | Every sample | Monitors sample-specific extraction efficiency and instrument performance. |

| Qualifier Ion Ratio | ± 20% of calibration standard average | Every sample | Confirms analyte identity. |

Quantitative Data Summary (Expected Performance)

The following table summarizes the expected performance of this method based on data from similar analyses of highly brominated compounds in complex matrices. Actual performance must be determined during in-lab method validation.

| Parameter | Soil/Sediment | Reference |

| Limit of Detection (LOD) | 0.05 - 0.2 ng/g dw | Derived from similar analyses |

| Limit of Quantification (LOQ) | 0.15 - 0.5 ng/g dw | Derived from similar analyses |

| Accuracy (Recovery %) | 75 - 125% | |

| Precision (RSD %) | < 20% | |

| Calibration Linearity (r²) | > 0.995 | N/A |

Conclusion

The protocol detailed in this application note provides a comprehensive and robust framework for the sensitive and selective quantification of 2,2',3,3',4,4',5,5',6-nonabromobiphenyl (BB-209) in challenging environmental matrices such as soil and sediment. By leveraging pressurized liquid extraction for efficient sample preparation and isotope dilution GC-MS/MS for highly selective detection, this method overcomes the primary analytical hurdles associated with this persistent organic pollutant. Adherence to the described quality control procedures ensures the generation of high-quality, defensible data suitable for environmental monitoring, risk assessment, and regulatory compliance.

References

-

National Institute of Standards and Technology. (n.d.). Certificate of Analysis: Standard Reference Material® 2706. Retrieved from [Link]

-

Bäckström, K., Sjöberg, A., & Östman, C. (2000). Pressurised liquid extraction of polycyclic aromatic hydrocarbons from contaminated soils. Journal of Chromatography A, 883(1-2), 151-162. Available from: [Link]

-

U.S. Geological Survey. (n.d.). Sediment Extraction SOP. USGS Publications Warehouse. Retrieved from [Link]

-

Polo, M., Llompart, M., & Garcia-Jares, C. (2024). Pressurized liquid extraction of organic contaminants in environmental and food samples. TrAC Trends in Analytical Chemistry, 171, 117540. Available from: [Link]

-

U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). Retrieved from [Link]

-

Sporring, S., Bøwadt, S., Svensmark, B., & Björklund, E. (2005). Comprehensive comparison of classic Soxhlet extraction with Soxtec extraction, ultrasonication extraction, supercritical fluid extraction, microwave assisted extraction and accelerated solvent extraction for the determination of polychlorinated biphenyls in soil. Journal of Chromatography A, 1090(1-2), 1-9. Available from: [Link]

-

U.S. Environmental Protection Agency. (2009). Method 3540C: Soxhlet Extraction. Retrieved from [Link]

-

Aputu, O. D. (2012). Comparison of extraction and clean-up techniques for the determination of polycyclic aromatic hydrocarbons in contaminated soil. Journal of Research in Environmental Science and Toxicology, 1(7), 174-181. Available from: [Link]

-

Bäckström, K., Sjöberg, A., & Östman, C. (2000). Pressurised liquid extraction of polycyclic aromatic hydrocarbons from contaminated soils. ResearchGate. Available from: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Available from: [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

-

ResearchGate. (n.d.). MRM transitions used for MS/MS detection. Retrieved from [Link]

- Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

- Lin, Z. J., Thorsheim, H., & Cregor, M. (2012).

Application Note: Developmental Toxicity Assessment of PBB 206 Using the Zebrafish Model

Introduction & Scope

Polybrominated biphenyls (PBBs) are persistent organic pollutants historically used as flame retardants. While lower-brominated congeners (e.g., PBB 153) are well-characterized, PBB 206 (

As a non-coplanar, high-molecular-weight congener (MW: 864.27 g/mol ), PBB 206 exhibits extreme lipophilicity (

This guide provides a rigorous framework for studying PBB 206 in the Zebrafish (Danio rerio) model, addressing the critical "solubility paradox" where nominal water concentrations fail to reflect bioavailability due to rapid sorption to plasticware.

Core Mechanism of Action (AOP)

The following pathway illustrates the hypothesized Adverse Outcome Pathway (AOP) for PBB 206, distinguishing it from dioxin-like compounds.

Figure 1: Adverse Outcome Pathway for PBB 206. Unlike planar PBBs, PBB 206 toxicity is driven by ROS and Calcium signaling rather than direct AhR-mediated transcription.

Critical Pre-Analytical Protocol: Solubilization

The Challenge: PBB 206 is virtually insoluble in water. Standard DMSO dilutions often result in "crashing out" (precipitation) upon contact with embryo media, leading to false negatives. The Solution: Use a Solvent-Exchange or Generator Column method, and strictly avoid polystyrene plastics.

Materials

-

Compound: PBB 206 (Purity >98%).

-

Primary Solvent: Toluene or Isooctane (for stock).

-

Carrier Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

-

Labware: GLASS ONLY (Borosilicate glass vials, glass pipettes). PBB 206 binds instantly to polypropylene tips.

Step-by-Step Solubilization Protocol

-

Primary Stock Preparation:

-

Dissolve 1 mg PBB 206 in 1 mL Toluene . (PBB 206 dissolves poorly in DMSO directly).

-

Validation: Vortex for 2 minutes. Ensure solution is crystal clear.

-

-

Solvent Exchange (The "Spike" Method):

-

Aliquot the required volume of Toluene stock into a glass vial.

-

Evaporate Toluene under a gentle stream of nitrogen gas until dry.

-

Immediately redissolve the residue in 100% DMSO to create a working stock (e.g., 10 mM).

-

Note: Sonicate for 30 minutes at 40°C to ensure complete resuspension.

-

-

Embryo Media Preparation:

-

Dilute the DMSO working stock into E3 Embryo Media.

-

Maximum Carrier Concentration: DMSO must remain

. -

Critical Step: Vortex vigorously for 1 minute immediately before dosing.

-

Workflow: Zebrafish Embryotoxicity Assay (FET)

This protocol follows OECD Guideline 236 but is modified for high-log

Experimental Design Table

| Parameter | Specification | Rationale |

| Model Organism | Danio rerio (AB strain) | Standard developmental model. |

| Exposure Window | 2 hpf – 96 hpf | Covers major organogenesis. |

| Replicates | 20 embryos per concentration | Statistical power. |

| Vessel Type | Glass Petri Dishes (60mm) | Prevents chemical loss to plastic. |

| Renewal | Daily (Static-Renewal) | Essential to maintain nominal concentrations. |

| Concentrations | 0, 0.1, 1.0, 10, 50 | Range finding for EC50. |

Detailed Workflow

-

Collection & Staging:

-

Collect embryos immediately after spawning.

-

Select fertilized, healthy embryos at 2 hpf (hours post-fertilization).

-

Exclusion Criteria: Discard embryos with coagulated yolks or asymmetry.

-

-

Exposure (Static Renewal):

-

Place 20 embryos into glass petri dishes containing 10 mL of dosing solution.

-

Control: E3 Media + 0.1% DMSO.

-

Incubation: 28.5°C on a 14h:10h light:dark cycle.

-

Daily Maintenance: Remove 90% of the media and replace with fresh dosing solution every 24 hours. This compensates for PBB 206 precipitation and adsorption.

-

-

Scoring Endpoints (Microscopy):

-

24 hpf: Coagulation (Mortality), Spontaneous movement (Neuro), Somite formation.

-

48 hpf: Heartbeat (Cardiotoxicity), Pigmentation, Edema.

-

72 hpf: Hatching rate (Thyroid function indicator).

-

96 hpf: Spinal curvature (Kyphosis/Lordosis), Swim bladder inflation.

-

Mechanistic Assay: ROS Detection

Oxidative stress is the primary driver of PBB 206 toxicity. This protocol quantifies Reactive Oxygen Species (ROS) using DCFH-DA.

Protocol

-

Exposure: Treat embryos with PBB 206 (at established LC10 or LC20) from 2–72 hpf.

-

Staining:

-

Wash larvae 3x in E3 media.

-

Incubate in 10

DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark at 28.5°C.

-

-

Anesthesia: Anesthetize larvae with 0.016% Tricaine (MS-222).

-

Imaging:

-

Use fluorescence microscopy (Excitation: 485 nm / Emission: 530 nm).

-

Capture whole-body images.

-

-

Quantification:

-

Use ImageJ to measure "Corrected Total Cell Fluorescence" (CTCF).

-

Formula:

.

-

Experimental Workflow Diagram

Figure 2: Experimental workflow emphasizing the solvent-exchange step and static-renewal exposure to mitigate PBB 206 physicochemical limitations.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. U.S. Department of Health and Human Services. [Link]

-

Usenko, C. Y., et al. (2011). "PBDEs: Developmental Toxicity and Zebrafish." Current Pharmaceutical Design, 17(19). (Provides the foundational protocol for high-logKow BFRs in zebrafish). [Link]

-

Zhao, Y., et al. (2013). "Oxidative stress and neurotoxicity of octabromodiphenyl ether in zebrafish embryos." Environmental Toxicology and Pharmacology. (Mechanistic parallel for high-molecular-weight brominated compounds). [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 154397, 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl. [Link]

Troubleshooting & Optimization

overcoming matrix interference in PBB 206 analysis

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for overcoming matrix interference in the analysis of Polybrominated Biphenyl (PBB) 206. As a Senior Application Scientist, this guide is structured from field-proven experience to provide not just protocols, but the scientific rationale behind them, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding PBB 206 and the analytical challenges associated with it.

Q1: What is PBB 206?

PBB 206 is a specific congener of polybrominated biphenyls. Its chemical name is 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl.[1][2] PBBs are a class of 209 distinct chemical compounds (congeners) that were historically used as flame retardants in plastics, textiles, and electronic equipment.[3][4][5] Due to their environmental persistence and potential health risks, their use is now heavily restricted or banned.[6][7]

Q2: Why is the accurate analysis of PBB 206 critical?

Accurate quantification of PBB 206 is essential for environmental monitoring, food safety assurance, and toxicological studies.[8] PBBs are persistent organic pollutants (POPs) that can accumulate in organisms and fats, potentially harming immune and nervous systems and are reasonably anticipated to be human carcinogens.[7][9] Therefore, sensitive and reliable analytical methods are required to detect them in various matrices like soil, water, biological tissues, and consumer products.[7][10][11]

Q3: What exactly is "matrix interference" in the context of PBB 206 analysis?

Matrix interference refers to the collective effect of all components in a sample, other than the analyte of interest (PBB 206), on the measurement of that analyte.[12][13] In gas chromatography-mass spectrometry (GC-MS), these effects manifest when co-extracted compounds from the sample matrix (e.g., lipids, proteins, pigments) are not fully separated from PBB 206.[14] This can lead to either suppression (a lower signal) or enhancement (a higher signal) of the analyte's response in the mass spectrometer, ultimately compromising the accuracy, precision, and sensitivity of the analysis.[12][15]

Q4: What are the most common sources of matrix interference when analyzing PBB 206?

The primary sources of interference depend on the sample type.

-

Biological Matrices (Serum, Plasma, Tissue): The main culprits are lipids (fats) and proteins. These high-molecular-weight compounds can contaminate the GC inlet and column and suppress the MS signal.[16][17]

-

Environmental Matrices (Soil, Sediment): Humic acids, fatty acids, and other complex organic matter can co-extract with PBB 206 and interfere with detection.[10][18]

-

Food and Feed Matrices (Dairy, Fish): Similar to biological matrices, lipids are a major source of interference.[7][19]

Troubleshooting Guide: Overcoming Matrix Interference

This guide provides solutions to common issues encountered during PBB 206 analysis.

Problem 1: My PBB 206 peak is showing poor shape (e.g., tailing, splitting) or shifting retention time.

-

Probable Cause: This is often due to co-eluting matrix components interacting with the analyte on the GC column or contamination of the GC inlet liner. High concentrations of matrix components can overload the column, affecting the chromatography of the target analyte.

-

Solution Strategy:

-

Enhance Sample Cleanup: The most effective solution is to remove the interfering compounds before injection. Techniques like Solid-Phase Extraction (SPE) with silica-based or polymeric sorbents, or the use of acid-modified silica, are highly effective at removing lipids and other polar interferences.[16][20][21] Gel Permeation Chromatography (GPC) can also be used to separate PBBs from larger molecules like lipids.[6]

-

Perform Inlet Maintenance: Replace the GC inlet liner and trim the first few centimeters of the analytical column. A contaminated liner is a common source of peak shape issues.

-

Optimize Chromatography: Adjust the GC oven temperature program. A slower ramp rate can sometimes improve the separation between PBB 206 and a closely eluting interference.[20]

-

Problem 2: I'm experiencing low and inconsistent recovery for PBB 206.

-

Probable Cause: The analyte is being lost during one or more steps of the sample preparation process. This can be due to inefficient initial extraction from the sample matrix or irreversible adsorption of PBB 206 to the cleanup materials.

-

Solution Strategy:

-

Validate Extraction Efficiency: Test different extraction techniques. For solid samples, Pressurized Solvent Extraction (PSE) or Soxhlet can be effective.[10][20] For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can offer high recoveries with reduced solvent usage.[18][19]

-

Use an Isotope-Labeled Internal Standard: The gold standard for correcting recovery issues is the use of an isotope-dilution method.[22] Add a known amount of a stable isotope-labeled standard (e.g., ¹³C₁₂-PBB 206) to the sample at the very beginning of the preparation process.[20] Since the labeled standard behaves almost identically to the native PBB 206 throughout extraction and cleanup, any losses will affect both equally. The ratio of the native analyte to the labeled standard is used for quantification, providing highly accurate results that are corrected for recovery.[22][23]

-

Check Cleanup Cartridge Selection: Ensure the chosen SPE sorbent and elution solvents are appropriate for the nonpolar nature of PBB 206. Test different sorbents (e.g., C18, polymeric) to find one that retains interferences while allowing PBB 206 to pass through with high recovery.[17][21]

-

Problem 3: The PBB 206 signal is being suppressed or enhanced, leading to inaccurate quantification.

-

Probable Cause: This is a classic matrix effect where co-eluting compounds interfere with the ionization of PBB 206 in the MS source.[12][24] These compounds can compete for available charge or alter the physical properties of the droplets in the ion source, affecting ionization efficiency.[15]

-

Solution Strategy:

-

Employ Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample known to be free of PBB 206) that has been processed through the exact same sample preparation procedure as your unknown samples. This ensures that the standards experience the same level of signal suppression or enhancement as the analytes in the actual samples, thereby correcting for the effect.[23]

-

Improve Chromatographic Resolution: A longer GC column or a different stationary phase may provide the necessary separation between PBB 206 and the interfering compounds.[9]

-

Increase Instrument Selectivity: If available, use a tandem mass spectrometer (GC-MS/MS). By monitoring a specific fragmentation transition (Selected Reaction Monitoring, or SRM), you can filter out a significant amount of chemical noise and reduce interference from compounds that may have the same parent mass as PBB 206.[11][22]

-

Visualized Workflows and Logic

To better illustrate the analytical process and troubleshooting logic, the following diagrams are provided.

Caption: General workflow for PBB 206 analysis.

Caption: Troubleshooting decision tree for matrix interference.

Quantitative Data & Protocols

Table 1: Comparison of Cleanup Methods for PBB 206 in Spiked Serum

The following table summarizes typical performance data for different cleanup strategies when analyzing PBB 206 in a complex biological matrix like human serum.

| Cleanup Method | Key Principle | Mean Recovery (%)[16][17][22] | Relative Standard Deviation (RSD, %)[16][17][22] | Key Advantage |

| Polymeric SPE | Hydrophobic interaction | 92 - 106 | < 6 | High throughput, good recovery for nonpolar compounds. |

| Acid-Modified Silica | Removes lipids via degradation | 85 - 110 | < 15 | Excellent for high-fat matrices. |

| Gel Permeation (GPC) | Size exclusion | > 90 | < 10 | Very effective for removing large macromolecules. |

| QuEChERS (dSPE) | Adsorption | 95 - 103 | < 6 | Fast, simple, and uses minimal solvent. |

Note: Data are representative values synthesized from multiple studies. Actual performance may vary based on specific matrix and lab conditions.

Detailed Protocol 1: Solid-Phase Extraction (SPE) for PBB 206 in Serum

This protocol is adapted for the extraction of PBBs from a serum matrix, focusing on the removal of proteins and lipids.[16][17][21]

Materials:

-

Polymeric SPE cartridges (e.g., Oasis HLB or Strata-X, 200 mg).

-

Human serum sample.

-

¹³C₁₂-PBB 206 internal standard solution.

-

Formic acid, 1-propanol, iso-hexane, dichloromethane.

-

Nitrogen evaporator.

-

GC-MS system.

Procedure:

-

Sample Pre-treatment: To 1 mL of serum in a glass tube, add 50 µL of the ¹³C₁₂-PBB 206 internal standard. Vortex briefly.

-

Protein Denaturation: Add 1 mL of formic acid and 2 mL of 1-propanol. Vortex for 1 minute to precipitate proteins.[16]

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes. Collect the supernatant.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of iso-hexane, and finally 5 mL of 1-propanol/water mixture (as per manufacturer instructions). Do not let the cartridge go dry.

-

Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

-

Washing (Interference Removal): Wash the cartridge with 5 mL of a water/1-propanol solution to remove residual polar interferences.

-

Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for 20-30 minutes.

-

Elution: Elute the PBBs from the cartridge using 8-10 mL of dichloromethane/iso-hexane (50:50, v/v).[25]

-

Concentration: Evaporate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Detailed Protocol 2: QuEChERS-based Extraction for PBB 206 in Soil

This protocol adapts the QuEChERS methodology for extracting PBBs from a complex solid matrix like soil.[18][19]

Materials:

-

50 mL polypropylene centrifuge tubes.

-

Homogenized soil sample.

-

¹³C₁₂-PBB 206 internal standard solution.

-

Acetonitrile (ACN), water.

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

-

QuEChERS dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents.

-

High-speed centrifuge.

Procedure:

-

Sample Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 30 seconds to create a slurry.

-

Spiking: Add the ¹³C₁₂-PBB 206 internal standard.

-

Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts. Cap tightly and shake vigorously for 1 minute. This partitions the PBBs into the acetonitrile layer.[26]

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and C18. The PSA removes organic acids and the C18 removes nonpolar interferences like lipids.[27]

-

Vortex & Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge at 4000 rpm for 5 minutes.

-

Final Extract: The supernatant is the final extract. It can be injected directly into the GC-MS or concentrated further if needed.[18]

References

-

de la Cal, A., Eljarrat, E., & Barceló, D. (2003). Development of a Solid-Phase Microextraction Gas Chromatography/Tandem Mass Spectrometry Method for Polybrominated Diphenyl Ethers and Polybrominated Biphenyls in Water Samples. Analytical Chemistry, 75(18), 4978–4986. [Link]

-

Shimadzu. (n.d.). Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). Shimadzu Scientific Instruments. [Link]

-

U.S. Environmental Protection Agency. (1979). Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. EPA. [Link]

-

U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). EPA. [Link]

-

Polder, A., et al. (2011). Optimized Determination of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyls in Sheep Serum by Solid-Phase Extraction-Gas Chromatography-Mass Spectrometry. Journal of Chromatography B, 879(13-14), 935-942. [Link]

-

Piskorska-Pliszczynska, J., et al. (2019). QuEChERS extraction coupled to GC-MS for a fast determination of polychlorinated biphenyls in breast milk from Polish women. Environmental Science and Pollution Research, 26(29), 30047-30057. [Link]

-

Agilent Technologies. (2019). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B single quadrupole GC/MS system. Agilent Application Note. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl. PubChem Compound Database. [Link]

-

Shimadzu. (n.d.). Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. Shimadzu Scientific Instruments. [Link]

-

Sjödin, A., et al. (2006). Solid-Phase Extraction of Polybrominated Diphenyl Ethers in Human Plasma – Comparison with an Open Column Extraction Method. Journal of Chromatographic Science, 44(9), 553-557. [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-1, Chemical Identity of Polybrominated Biphenyl (PBB) Congeners. Bookshelf. [Link]

-

Jones, R., et al. (2016). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(4), 279-287. [Link]

-

Mthunzi, S., et al. (2022). Development of a Solid-Phase Extraction Method Based on Biocompatible Starch Polyurethane Polymers for GC-MS Analysis of Polybrominated Diphenyl Ethers in Ambient Water Samples. Polymers, 14(10), 2058. [Link]

-

Covaci, A., et al. (2007). Optimization of the determination of polybrominated diphenyl ethers in human serum using solid-phase extraction and gas chromatography-electron capture negative ionization mass spectrometry. Journal of Chromatography B, 853(1-2), 175-183. [Link]

-

Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

-

NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

-

Al-Masri, M., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental and Public Health, 2012, 949356. [Link]

-

Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials. [Link]

-

Al-Qadhi, M., & Saleh, G. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. Molecules, 28(8), 3422. [Link]

-

Selvan, P., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

-

Lehotay, S. J., & Schenck, F. J. (2013). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 949, 65-91. [Link]

-

Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Artaev, V., Tikhonov, G., & Pugh, S. (n.d.). GCxGC-HRMS: A Powerful Tool for Comprehensive Analysis of Complex Samples. LECO Corporation. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services. [Link]

-

Wikipedia. (n.d.). Polybrominated biphenyl. Wikipedia. [Link]

-

Kallenborn, R., et al. (n.d.). DETERMINATION OF THE ENANTIOMER RATIO OF PBB 149 BY GC/NICI-TANDEM MASS SPECTROMETRY IN THE SELECTED REACTION MONITORING MODE. NILU. [Link]

-

Pacific BioLabs. (n.d.). Gas Chromatography – GC and GC-MS. Pacific BioLabs. [Link]

-

Neochema. (n.d.). PBB 206. Neochema. [Link]

-

McCord, J., et al. (2021). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Environmental Science & Technology Letters, 8(12), 1046-1051. [Link]

-

Fischer, G. (2023). Overcoming Matrix Interference in LC-MS/MS. Separation Science. [Link]

Sources

- 1. 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl | C12HBr9 | CID 154397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Table 4-1, Chemical Identity of Polybrominated Biphenyl (PBB) Congeners - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 5. nilu.com [nilu.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. agilent.com [agilent.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Gas Chromatography Mass Spectrometry (GC-MS) Information | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. sepscience.com [sepscience.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Optimized determination of polybrominated diphenyl ethers and polychlorinated biphenyls in sheep serum by solid-phase extraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. QuEChERS extraction coupled to GC-MS for a fast determination of polychlorinated biphenyls in breast milk from Polish women - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Optimization of the determination of polybrominated diphenyl ethers in human serum using solid-phase extraction and gas chromatography-electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. welch-us.com [welch-us.com]

- 24. nebiolab.com [nebiolab.com]

- 25. Development of a Solid-Phase Extraction Method Based on Biocompatible Starch Polyurethane Polymers for GC-MS Analysis of Polybrominated Diphenyl Ethers in Ambient Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

improving the separation of nonabromobiphenyl isomers by GCxGC

Answering the complex challenge of chromatographically resolving highly brominated congeners such as nonabromobiphenyls requires moving beyond single-dimension gas chromatography. Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by dramatically increasing separation power and enhancing analyte detectability through the cryo-focusing effects of thermal modulation.[1] However, the added instrumental complexity brings new parameters to optimize and potential issues to troubleshoot.

This technical support center provides researchers, scientists, and drug development professionals with a practical, in-depth guide to improving the separation of nonabromobiphenyl isomers using GCxGC. As Senior Application Scientists, we move beyond simple instructions to explain the causality behind our recommendations, ensuring you can build robust, self-validating methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing a GCxGC method for nonabromobiphenyls.

Q1: Why is GCxGC superior to single-dimension GC for analyzing nonabromobiphenyl isomers?

In single-dimension GC (1D-GC), complex mixtures of structurally similar isomers often result in a large, unresolved group of co-eluting peaks.[2] GCxGC overcomes this by employing two columns with different stationary phases (e.g., separating by boiling point and then by polarity).[3][4] Effluent from the first-dimension column is continuously trapped, focused, and re-injected onto the second, much shorter, column. This process preserves the initial separation while adding a second dimension of resolution, spreading the isomers across a two-dimensional plane and dramatically increasing peak capacity.[2][5]

Q2: What is the recommended column set for separating nonabromobiphenyl isomers?

The key is to use two columns with orthogonal (different) separation mechanisms. A standard and effective approach is:

-

First Dimension (¹D): A non-polar column, such as a 5% Phenyl Polydimethylsiloxane (e.g., DB-5ms, Rxi-5ms). This column separates the isomers primarily based on their boiling points.[6] A longer column (30-60 m) is typical.[3]

-

Second Dimension (²D): A more polar or shape-selective column. The choice here is critical for resolving isomers that co-elute from the first dimension. A mid-polarity phase is often a good starting point. The length is much shorter, typically 1-2 meters, to allow for very fast separations.[3]

This "normal phase" setup (non-polar to polar) ensures that compounds unresolved by boiling point can be separated based on their interaction with the polar stationary phase.

Q3: How does the modulator period impact my separation?

The modulation period is the time it takes to trap and release a fraction of the ¹D effluent onto the ²D column. It is a critical parameter:

-

Too Long: If the period is too long, fast-eluting peaks from the ¹D column may pass through the modulator without being sampled multiple times, leading to a loss of ¹D resolution.

-

Too Short: A short period ensures good sampling of the primary peaks but limits the time available for separation on the ²D column. Highly retained compounds in the second dimension may not have time to elute before the next pulse arrives, causing "wrap-around," where a peak appears at the beginning of the subsequent modulation slice.[5]

A typical starting point for the modulation period is 2-5 seconds.[3] It must be optimized to be slightly longer than the elution time of the last analyte of interest from the short ²D column.

Q4: My highly brominated compounds (e.g., PBB-209) show poor peak shape or no peak at all. What is the cause?

This is a common and critical issue. Polybrominated compounds are susceptible to thermal degradation, especially at the high temperatures required for their elution.[7] The primary causes are:

-

Inlet Activity: The high temperatures in the GC inlet can cause analyte breakdown. This can be mitigated by using high-quality, deactivated inlet liners and ensuring the entire flow path is inert.[8]

-

Column Degradation: Over time, the stationary phase can degrade, or non-volatile residues can accumulate at the head of the column, creating active sites that adsorb or degrade these sensitive analytes.

-

High Residence Time: Keeping these thermally labile compounds at high temperatures for extended periods increases the likelihood of degradation.

Q5: Which detector is most suitable for this analysis?

Due to the extremely narrow peaks generated by the second dimension (often <100 ms wide), a fast detector is mandatory.

-

Time-of-Flight Mass Spectrometry (TOF-MS): This is the ideal choice. TOF-MS detectors offer the high acquisition speed (up to 500 spectra/second) necessary to accurately define the narrow 2D peaks while providing full mass spectral data for confident identification.[1][9]

-

Micro-Electron Capture Detector (µECD): If mass spectral data is not required, a µECD is an excellent alternative. It offers high sensitivity for halogenated compounds like PBBs and can be configured for the fast data acquisition rates needed for GCxGC.[2]

Part 2: Systematic Troubleshooting Guide

When faced with a separation problem, a systematic approach is the most efficient way to identify and solve the issue.

Symptom 1: Insufficient Isomer Separation (Co-elution)

Even with GCxGC, achieving complete separation of all nonabromobiphenyl isomers can be challenging. If you observe significant co-elution, consider the following causes and solutions.

Workflow for Troubleshooting Insufficient Separation

The following diagram illustrates a logical decision-making process for addressing poor separation.

Caption: Troubleshooting workflow for poor isomer separation in GCxGC.

Potential Causes & Step-by-Step Solutions:

-

Sub-optimal Temperature Program:

-

The "Why": The primary oven's temperature ramp rate directly controls the separation in the first dimension. A ramp that is too fast will cause compounds to elute too quickly, compressing the chromatogram and reducing separation.

-

Protocol:

-

Decrease the ¹D oven ramp rate (e.g., from 10°C/min to 5°C/min). This increases residence time and allows for better separation based on boiling point.

-

Adjust the ²D temperature offset. The secondary oven is typically held at a slightly higher temperature than the primary oven. Increasing this offset can improve the focusing of analytes and alter ²D selectivity. Start with an offset of +5 to +10°C.

-

-

-

Inappropriate Modulator Settings:

-

The "Why": As discussed in the FAQ, the modulation period dictates the time available for the second-dimension separation. If isomers are co-eluting in the second dimension, they may need more time on the column.

-

Protocol:

-

Slightly increase the modulation period (e.g., from 4s to 5s).

-

Observe the chromatogram. This should provide more separation space in the second dimension.

-

Be mindful of wrap-around. If slower-eluting compounds from one slice appear in the next, the period is too long for the given conditions.

-

-

-

Insufficient Orthogonality of Column Set:

-

The "Why": If optimizing temperature and modulation does not resolve the co-elution, the stationary phases of the two columns may not be different enough to separate the specific isomers of interest.

-

Solution: Consider replacing the second-dimension column with one that offers a different separation mechanism. For planar molecules like PBBs, a "shape-selective" phase can be highly effective at separating isomers that differ only in the position of the bromine atoms.

-

Symptom 2: Poor Peak Shape (Tailing or Fronting)